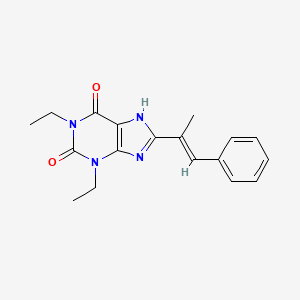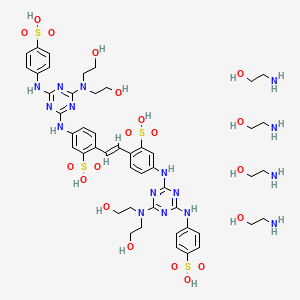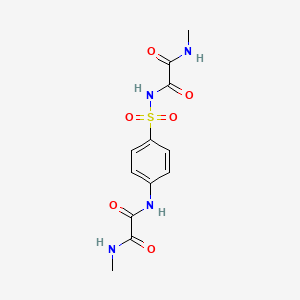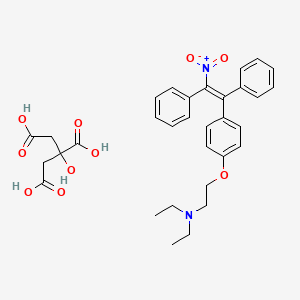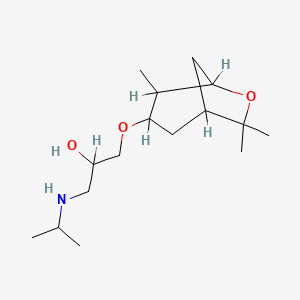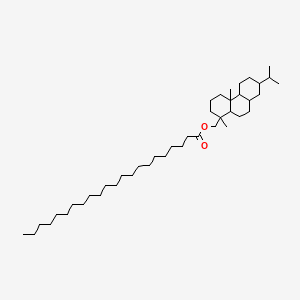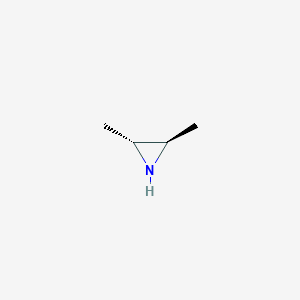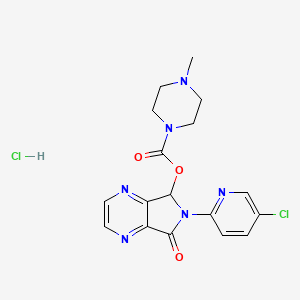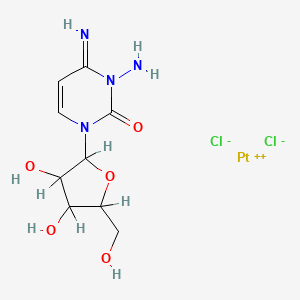
3-Aminocytidinedichloroplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves the conjugation of cytarabine with a platinum-based moiety. The process typically starts with the preparation of cytarabine, which is synthesized from uridine through a series of chemical reactions including selective protection, oxidation, and amination . The platinum complex is then introduced through a ligand exchange reaction, where dichloroplatinum(II) reacts with the amino group of cytarabine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of cytarabine followed by its conjugation with dichloroplatinum(II). The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography would be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) undergoes several types of chemical reactions:
Substitution Reactions: The platinum center can undergo ligand exchange reactions, where chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction: Products depend on the specific reagents used but generally involve changes in the oxidation state of the platinum center.
Aplicaciones Científicas De Investigación
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves its interaction with DNA. The cytarabine moiety inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. The platinum moiety forms cross-links with DNA, further disrupting DNA replication and transcription . These combined actions result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Cytarabine (1-beta-D-arabinofuranosylcytosine): A nucleoside analog used in the treatment of leukemia.
Cisplatin (cis-diamminedichloroplatinum(II)): A platinum-based chemotherapeutic agent used to treat various cancers.
Uniqueness
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is unique due to its dual mechanism of action, combining the DNA synthesis inhibition of cytarabine with the DNA cross-linking ability of platinum complexes. This dual action enhances its cytotoxicity against cancer cells compared to either component alone .
Propiedades
Número CAS |
84799-07-5 |
|---|---|
Fórmula molecular |
C9H14Cl2N4O5Pt |
Peso molecular |
524.22 g/mol |
Nombre IUPAC |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
PONODDBYMYDKIL-UHFFFAOYSA-L |
SMILES canónico |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




